molecular formula C9H13N3O B13105335 5-(Cyclopentyloxy)pyrimidin-2-amine CAS No. 1192813-83-4

5-(Cyclopentyloxy)pyrimidin-2-amine

Cat. No.: B13105335
CAS No.: 1192813-83-4
M. Wt: 179.22 g/mol
InChI Key: XGAKNUPZXKPFOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Cyclopentyloxy)pyrimidin-2-amine is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Cyclopentyloxy)pyrimidin-2-amine typically involves the reaction of cyclopentanol with 2-chloropyrimidine in the presence of a base, such as potassium carbonate, to form the cyclopentyloxy derivative. This intermediate is then reacted with ammonia or an amine to introduce the amino group at the 2-position of the pyrimidine ring .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 5-(Cyclopentyloxy)pyrimidin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted pyrimidine derivatives .

Scientific Research Applications

5-(Cyclopentyloxy)pyrimidin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(Cyclopentyloxy)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it has been identified as a potent inhibitor of serine/threonine protein kinase PLK4, which plays a crucial role in centriole duplication and maintaining genome integrity. By inhibiting PLK4, the compound can disrupt cell division and proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Uniqueness: 5-(Cyclopentyloxy)pyrimidin-2-amine is unique due to the presence of the cyclopentyloxy group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity and ability to interact with hydrophobic pockets in target proteins, potentially increasing its efficacy as a drug candidate .

Properties

CAS No.

1192813-83-4

Molecular Formula

C9H13N3O

Molecular Weight

179.22 g/mol

IUPAC Name

5-cyclopentyloxypyrimidin-2-amine

InChI

InChI=1S/C9H13N3O/c10-9-11-5-8(6-12-9)13-7-3-1-2-4-7/h5-7H,1-4H2,(H2,10,11,12)

InChI Key

XGAKNUPZXKPFOS-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)OC2=CN=C(N=C2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.